molecular formula C8H7BrO3 B2904906 (7-bromo-2H-1,3-benzodioxol-5-yl)methanol CAS No. 940271-67-0

(7-bromo-2H-1,3-benzodioxol-5-yl)methanol

Cat. No. B2904906
CAS RN: 940271-67-0
M. Wt: 231.045
InChI Key: MLLUEEMMMFWGFG-UHFFFAOYSA-N
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Description

“(7-bromo-2H-1,3-benzodioxol-5-yl)methanol” is an organic compound with the molecular formula C8H7BrO3 . It has a molecular weight of 231.045 .


Molecular Structure Analysis

The molecule contains a total of 23 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 1 five-membered ring, and 2 six-membered rings .


Physical And Chemical Properties Analysis

“(7-bromo-2H-1,3-benzodioxol-5-yl)methanol” is a solid compound . Unfortunately, the boiling point and other physical and chemical properties are not available from the current data.

Scientific Research Applications

Biological and Pharmaceutical Research

The compound can be used in biological and pharmaceutical research as part of a patent-pending technology called RPOC, or real-time precision opto-control . This technology allows users to have site-specific and chemical-specific control of chemical processes within live cells, potentially revolutionizing drug discovery by manipulating chemical reactions inside cells at precise locations .

Life Sciences Research

In life sciences research, “(7-bromo-2H-1,3-benzodioxol-5-yl)methanol” can be used in conjunction with RPOC technology to study the intricate and spatially diverse chemical processes within live cells . This can provide valuable insights into cellular behavior and potentially lead to the development of new treatments for various diseases.

Biomedical Science and Biochemistry

“(7-bromo-2H-1,3-benzodioxol-5-yl)methanol” can also find applications in the field of biomedical science and biochemistry . It can be used in the study of membrane transport processes, host-pathogen biology, drug and vaccine development, immune processes, cancer biology, and evolutionary genomics .

properties

IUPAC Name

(7-bromo-1,3-benzodioxol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLUEEMMMFWGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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